Sodium 2,4-dinitrobenzenesulfonate
Overview
Description
Sodium 2,4-dinitrobenzenesulfonate is an organosulfur compound with the molecular formula C6H3N2NaO7S. It is a sodium salt of 2,4-dinitrobenzenesulfonic acid. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .
Synthetic Routes and Reaction Conditions:
Nitration of Benzenesulfonic Acid: One common method involves the nitration of benzenesulfonic acid using a mixture of concentrated sulfuric acid and nitric acid.
Neutralization: The resulting 2,4-dinitrobenzenesulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to form this compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents are commonly used.
Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride are employed.
Major Products:
Aminobenzenesulfonates: Reduction of the nitro groups leads to the formation of 2,4-diaminobenzenesulfonate.
Substituted Benzenesulfonates: Nucleophilic substitution results in various substituted benzenesulfonates depending on the nucleophile used.
Mechanism of Action
Target of Action
The primary target of Sodium 2,4-dinitrobenzenesulfonate is believed to be a sulfonating agent, like sulfuric acid, in a reaction with a 2,4-dinitrobenzene compound .
Mode of Action
This compound is thought to function as a catalyst during the reaction of a sulfonating agent with a 2,4-dinitrobenzene compound . As a catalyst, it speeds up the reaction without being consumed in the process.
Biochemical Pathways
It is known that it can be used as a catalyst in the amidation reaction, which involves the conversion of secondary-benzylic alcohols to n-benzylacetamides .
Result of Action
The result of this compound’s action is the facilitation of the reaction between a sulfonating agent and a 2,4-dinitrobenzene compound . This leads to the formation of new compounds, such as N-benzylacetamides .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is soluble in water and methanol , which means that its action can be affected by the presence and concentration of these solvents. It is also sensitive to light and heat , which can influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Sodium 2,4-dinitrobenzenesulfonate plays a significant role in biochemical reactions, particularly in the synthesis of aromatic dimethylene spacer-inserted cyclodextrin derivatives . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a catalyst in the amidation reaction, which involves the conversion of secondary-benzylic alcohols to N-benzylacetamides . Additionally, this compound can be functionalized with carbon dots to create fluorescent probes for imaging biothiols in living cells .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by acting as a fluorescent probe for biothiols, which are crucial in regulating normal physiological processes . The compound’s interaction with biothiols can be used to detect abnormal levels of these molecules, which are often associated with diseases such as liver damage, dementia, and Alzheimer’s disease . This interaction highlights the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a catalyst in organic reactions. It can catalyze the synthesis of trioxane and the amidation reaction, which involves the conversion of secondary-benzylic alcohols to N-benzylacetamides . The compound’s ability to act as a catalyst is due to its unique chemical structure, which allows it to interact with various biomolecules and facilitate chemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies . It is also hygroscopic and moisture-sensitive, which means it must be stored properly to maintain its effectiveness . Long-term effects on cellular function have been observed in in vitro and in vivo studies, particularly in the context of its use as a fluorescent probe for biothiols .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage information is limited, it is known that the compound can cause skin irritation, serious eye irritation, and respiratory irritation at high doses . These adverse effects highlight the importance of careful dosage management in experimental settings to avoid toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its role as a catalyst in organic reactions . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, which can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function in biochemical reactions.
Scientific Research Applications
Sodium 2,4-dinitrobenzenesulfonate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reagent for the synthesis of aromatic compounds and polymers.
Biological Studies: The compound is employed in studies involving enzyme inhibition and protein modification.
Industrial Applications: It is used in the production of dyes and pigments due to its ability to introduce sulfonate groups into aromatic compounds.
Comparison with Similar Compounds
2,4-Dinitrobenzenesulfonic Acid: The parent acid form of sodium 2,4-dinitrobenzenesulfonate.
2,4-Dinitrophenol: Another compound with nitro groups at the 2 and 4 positions but lacks the sulfonate group.
Uniqueness:
Properties
CAS No. |
885-62-1 |
---|---|
Molecular Formula |
C6H4N2NaO7S |
Molecular Weight |
271.16 g/mol |
IUPAC Name |
sodium;2,4-dinitrobenzenesulfonate |
InChI |
InChI=1S/C6H4N2O7S.Na/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12;/h1-3H,(H,13,14,15); |
InChI Key |
YBUDIIJTXCIQSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O.[Na] |
885-62-1 | |
Pictograms |
Irritant |
Related CAS |
89-02-1 (Parent) |
Synonyms |
2,4-dinitrobenzenesulfonic acid 2,4-dinitrobenzenesulfonic acid, sodium salt sodium 2,4 dinitrobenzenesulfonate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Sodium 2,4-dinitrobenzenesulfonate a potential anti-tumor agent?
A1: this compound acts as an inhibitor of ecto-5'-nucleotidase. [] Ecto-5'-nucleotidases are enzymes found on the surface of cells, and their inhibition has been linked to anti-tumor activity. While the exact mechanism is still under investigation, the inhibition of these enzymes might disrupt the balance of nucleotides outside cancer cells, potentially hindering their growth and proliferation.
Q2: How potent is this compound as an inhibitor of ecto-5'-nucleotidase compared to other known inhibitors?
A2: Research indicates that this compound exhibits a Ki value of 0.66 μM for human ecto-5'-nucleotidase. [] This potency is comparable to other reported inhibitors, making it a promising candidate for further investigation. Furthermore, the compound demonstrates advantageous characteristics like low molecular weight and water solubility, which could be beneficial for its development as a potential therapeutic.
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